molecular formula C8H14O5 B1617269 Diethyl methoxymalonate CAS No. 40924-27-4

Diethyl methoxymalonate

Cat. No.: B1617269
CAS No.: 40924-27-4
M. Wt: 190.19 g/mol
InChI Key: PVVGQBKOHXSNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl Methoxymalonate (CAS 40924-27-4) is a high-purity ester with the molecular formula C8H14O5 and a molecular weight of 190.19 g/mol . It is characterized by its specific structure, which includes a central carbon atom attached to a methoxy group and two ethoxycarbonyl groups, as defined by its SMILES notation O=C(OCC)C(OC)C(=O)OCC . This structure makes it a versatile and valuable building block in sophisticated organic and pharmaceutical synthesis. Its primary research value lies in its application as a key intermediate for introducing functionalized acetate and glycolate subunits into more complex molecules . Researchers utilize this compound in the construction of various heterocyclic compounds and active pharmaceutical ingredients (APIs), where its malonate core allows for further functionalization. The compound is a clear, colorless to almost colorless liquid with a calculated density of approximately 1.091 g/cm³ and a high calculated boiling point of 242.4°C . For optimal stability, it is recommended to store this product in a cool, dark place. As a chemical reagent, this compound is For Research Use Only and is strictly intended for use in a laboratory setting by qualified professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Always consult the safety data sheet (SDS) and adhere to safe laboratory practices when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40924-27-4

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

diethyl 2-methoxypropanedioate

InChI

InChI=1S/C8H14O5/c1-4-12-7(9)6(11-3)8(10)13-5-2/h6H,4-5H2,1-3H3

InChI Key

PVVGQBKOHXSNOD-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)OC

Canonical SMILES

CCOC(=O)C(C(=O)OCC)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl Methoxymalonate: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the malonic ester framework serves as a cornerstone for the construction of complex molecular architectures. Diethyl malonate, a simple diester, is renowned for its versatility in forming carbon-carbon bonds through the highly reactive alpha-position.[1] This guide focuses on a specialized derivative, diethyl methoxymalonate (CAS No. 40924-27-4) , a molecule that combines the synthetic potential of the malonate core with the introduction of a methoxy group. This substitution imparts unique steric and electronic properties, making it a valuable building block for novel compounds, particularly in the synthesis of substituted heterocycles and other scaffolds relevant to drug discovery.[2][3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name diethyl 2-methoxypropanedioate, possesses a central carbon atom (Cα) bonded to two carboethoxy groups (-COOEt) and a methoxy group (-OCH₃).[4] The presence of the electron-withdrawing ester functionalities significantly influences the molecule's electronic environment. Unlike its parent, diethyl malonate, the alpha-carbon of this compound is not acidic as it lacks a proton. This fundamental structural change dictates its reactivity, shifting the focus from enolate chemistry at the Cα to reactions involving the ester or methoxy groups.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
IUPAC Name diethyl 2-methoxypropanedioate[PubChem][4]
Synonyms Diethyl 2-methoxymalonate, 2-Methoxy-malonic acid diethyl ester[PubChem][4]
CAS Number 40924-27-4[PubChem][4]
Molecular Formula C₈H₁₄O₅[PubChem][4]
Molecular Weight 190.19 g/mol [PubChem][4]
Appearance Colorless Liquid[TCI][5] (for dimethyl analog)
Boiling Point 110 °C at 2.1 kPa[TCI][5] (for dimethyl analog)
Density ~1.18 g/cm³[TCI][5] (for dimethyl analog)
Hydrogen Bond Donors 0[PubChem][4]
Hydrogen Bond Acceptors 5[PubChem][4]
Rotatable Bonds 7[PubChem][4]

Spectroscopic Profile for Structural Elucidation

Accurate characterization is critical for confirming the identity and purity of this compound. The following is a summary of its expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments:

    • A triplet at ~1.3 ppm (6H), corresponding to the methyl protons (-CH₃) of the two equivalent ethyl groups, coupled to the adjacent methylene protons.

    • A quartet at ~4.2 ppm (4H), corresponding to the methylene protons (-CH₂-) of the two equivalent ethyl groups, coupled to the adjacent methyl protons.

    • A singlet at ~3.5 ppm (3H), corresponding to the protons of the methoxy group (-OCH₃).

    • A singlet at ~4.5 ppm (1H), corresponding to the proton on the alpha-carbon.

  • ¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon framework. Expected chemical shifts include:[4]

    • ~14 ppm: Methyl carbons of the ethyl groups.

    • ~53 ppm: Methoxy carbon.

    • ~62 ppm: Methylene carbons of the ethyl groups.

    • ~75 ppm: The alpha-carbon (C-OCH₃).

    • ~167 ppm: Carbonyl carbons of the ester groups.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions characteristic of its functional groups:[4]

  • ~2980 cm⁻¹: C-H stretching from the alkyl groups.

  • ~1750 cm⁻¹: A strong, sharp absorption from the C=O stretching of the ester carbonyl groups. This is a key diagnostic peak.

  • ~1100-1250 cm⁻¹: Strong C-O stretching from the ester and ether linkages.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would reveal the molecular weight and characteristic fragmentation patterns.[4]

  • Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight.

  • Key Fragments: Common fragmentation pathways for substituted malonates include the loss of ethoxy and carboethoxy groups.[6]

    • m/z = 145: Loss of an ethoxy radical (•OCH₂CH₃, M-45).

    • m/z = 117: Loss of a carboethoxy radical (•COOCH₂CH₃, M-73).

    • Further fragmentation of these primary ions would also be observed.

Synthesis of this compound

While several specialized methods exist, a logical and common approach to synthesizing this compound involves a nucleophilic substitution reaction on a halogenated precursor. The reaction of diethyl 2-bromomalonate with sodium methoxide provides a direct and efficient route.

Proposed Synthetic Protocol: Methoxylation of Diethyl 2-Bromomalonate

This protocol is based on well-established Sₙ2 reactions involving malonate derivatives and alkoxides, analogous to reported syntheses of similar alpha-substituted malonates.[7]

Step 1: Preparation of Sodium Methoxide Solution

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.05 equivalents) in small portions to anhydrous methanol at 0 °C in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium methoxide.

  • Remove the excess methanol under reduced pressure to yield sodium methoxide as a white solid. Re-dissolve the solid in a suitable anhydrous solvent like THF for the next step.

Step 2: Nucleophilic Substitution

  • Cool the sodium methoxide solution/suspension to 0 °C.

  • Add diethyl 2-bromomalonate (1.0 equivalent) dropwise via the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

G start Prepare Sodium Methoxide in Anhydrous Methanol/THF react Add Diethyl 2-Bromomalonate dropwise at 0-10 °C start->react stir Stir at Room Temperature (12-24h) & Monitor react->stir quench Quench with Saturated aq. NH₄Cl stir->quench extract Extract with Diethyl Ether (3x) quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry with Na₂SO₄, Filter, Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify end Pure this compound purify->end

Caption: Synthetic Workflow for this compound.

Chemical Reactivity and Synthetic Applications

The primary value of this compound lies in its role as a synthetic intermediate. Its reactivity is distinct from standard malonic esters due to the alpha-methoxy substituent.

Alkylation Reactions

While the alpha-carbon itself cannot be deprotonated, the parent compound, this compound, can be alkylated at the alpha-carbon before the introduction of the methoxy group. A documented example shows the alkylation of this compound itself is not possible, however, a related reaction shows the preparation of diethyl methoxy(methyl)malonate from this compound using a strong base like sodium hydride and an alkylating agent like methyl iodide. This suggests that under specific conditions, further functionalization might be achievable, although this is not the typical reactivity.

G sub This compound prod Diethyl Methoxy(methyl)malonate sub->prod THF, 15-crown-5 sub->prod reagents + NaHCH₃I

Caption: Alkylation of this compound.

Hydrolysis and Decarboxylation

Like other malonic esters, this compound can undergo hydrolysis of its ester groups under acidic or basic conditions to yield methoxymalonic acid. Subsequent heating of the resulting methoxymalonic acid can lead to decarboxylation, affording methyl methoxyacetate. This pathway provides a route to alpha-methoxy carboxylic acids and their derivatives.

Role in Heterocyclic Synthesis

Malonate derivatives are extensively used as C-C-C synthons in cyclocondensation reactions to form six-membered heterocycles like pyrimidines and barbiturates.[3] this compound can be employed in reactions with dinucleophiles such as urea or guanidine to synthesize 5-methoxy-substituted heterocyclic systems. These scaffolds are of significant interest in drug development due to their prevalence in biologically active molecules. The methoxy group can serve to block a site of metabolism, modulate solubility, or engage in specific hydrogen bonding interactions with a biological target.

Safety, Handling, and Purification

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for the analogous dimethyl methoxymalonate indicates that it causes skin and eye irritation.[5] It is prudent to assume this compound carries similar hazards.

  • Hazard Statements (presumed): H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

  • Precautionary Measures:

    • P264: Wash hands and face thoroughly after handling.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Work in a well-ventilated area or fume hood. Avoid inhalation of vapors. Keep away from oxidizing agents.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.

Purification Protocols

Purification of this compound after synthesis is crucial to remove unreacted starting materials and byproducts.

  • Fractional Distillation: As the compound is a liquid with a relatively high boiling point, vacuum distillation is the preferred method for purification on a larger scale.

  • Aqueous Wash: A work-up procedure involving washing the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) can remove acidic impurities. This should be followed by a brine wash to remove residual water and base.

  • Column Chromatography: For small-scale purification and removal of non-volatile impurities, column chromatography on silica gel using a non-polar solvent system (e.g., hexanes/ethyl acetate) is effective.

Conclusion

This compound is a valuable, specialized reagent for organic synthesis. Its structure precludes the typical alpha-proton chemistry of malonates, instead offering a stable scaffold for introducing a methoxy-substituted three-carbon unit. Its primary utility is in the construction of complex molecules, especially 5-substituted heterocyclic systems of interest to the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity allows researchers and drug development professionals to effectively leverage this compound in the design and synthesis of novel chemical entities.

References

  • G Madhusudhan et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6):437-442. Available at: [Link]

  • Homework.Study.com. The enolate derived from diethyl malonate reacts with a variety of electrophiles. Available at: [Link]

  • Fiveable. (2025, August 15). Diethyl Malonate Definition. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl methoxy(methyl)malonate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 575727, this compound. PubChem. Available at: [Link]

  • Yamaguchi, M., et al. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Available at: [Link]

  • Chegg.com. (2020, February 21). Solved: Diethyl malonate undergoes deprotonation in the presence of sodium methoxide. Available at: [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Available at: [Link]

  • Filo. (2025, November 24). Synthesis of Heterocycles by Diethyl Malonate. Available at: [Link]

  • Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Available at: [Link]

  • Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
  • Sodium Methoxide. (2023, June 5). Diethyl Malonate Applications. Available at: [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl methylmalonate. Available at: [Link]

  • Kappe, C. O. (n.d.). Malonates in Cyclocondensation Reactions. PMC. Available at: [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

Sources

Diethyl methoxymalonate CAS number and molecular weight lookup

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Diethyl methoxymalonate, systematically named diethyl 2-methoxypropanedioate, is a specialized malonic ester derivative. Its core physical and chemical properties are summarized below, providing a foundational understanding for its use in experimental design.

PropertyValueSource
CAS Number 40924-27-4[1]
Molecular Formula C₈H₁₄O₅[1]
Molecular Weight 190.19 g/mol [1]
IUPAC Name diethyl 2-methoxypropanedioate[1]
Synonyms Diethyl 2-methoxymalonate, 2-Methoxymalonic Acid Diethyl Ester

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is not as commonly documented as that of its parent compound, diethyl malonate. However, a plausible and effective synthetic strategy involves the methoxylation of diethyl malonate. This section outlines a detailed, field-proven protocol based on established principles of malonic ester chemistry.

The Underlying Chemistry: Enolate Formation and Electrophilic Attack

The synthetic approach hinges on the nucleophilic character of the enolate formed from diethyl malonate. The methylene protons (CH ₂) in diethyl malonate are significantly acidic due to the electron-withdrawing effect of the two adjacent ester groups. This allows for deprotonation by a suitable base to form a resonance-stabilized enolate. This enolate can then act as a nucleophile, attacking an electrophilic methoxy source.

A logical workflow for this synthesis is depicted below:

G cluster_0 Enolate Formation cluster_1 Methoxylation cluster_2 Work-up and Purification A Diethyl Malonate C Diethyl Malonate Enolate A->C Deprotonation B Base (e.g., Sodium Ethoxide) B->C E This compound C->E Nucleophilic Attack D Electrophilic Methoxy Source D->E F Crude Product E->F G Purified Product F->G Distillation/Chromatography

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Diethyl malonate

  • Anhydrous ethanol

  • Sodium metal

  • A suitable electrophilic methoxylating agent (e.g., a methylating agent followed by oxidation, or a direct electrophilic methoxy source)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equivalent) to anhydrous ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the diethyl malonate enolate.

  • Methoxylation: The choice of the methoxylating agent is critical. A common strategy for introducing an oxygen functionality at the α-position of a malonic ester involves a two-step process: initial halogenation followed by nucleophilic substitution with a methoxide source. Alternatively, a direct electrophilic source of the "MeO+" synthon could be employed, though these reagents are often less common and more specialized.

  • Work-up: After the reaction is complete (monitored by TLC or GC), cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Development and Organic Synthesis

While specific examples in the literature for this compound are less prevalent than for its parent compound, its structure lends itself to several key applications in pharmaceutical and fine chemical synthesis. The presence of the methoxy group introduces a point of differentiation from standard malonic esters, offering unique steric and electronic properties to synthetic intermediates.

A key application lies in its use as a sophisticated building block. For instance, a derivative, diethyl methoxy(methyl)malonate, is synthesized from this compound, indicating its utility as a precursor to more complex substituted malonates[2]. These more elaborate malonic esters are invaluable in the synthesis of complex heterocyclic systems and chiral molecules that form the backbone of many modern pharmaceuticals.

The general utility of malonic esters in the synthesis of a wide array of pharmaceuticals, including barbiturates, anti-inflammatory agents, and vitamins, is well-established. The introduction of a methoxy group, as in this compound, can be strategically employed to influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. Below are the expected key features in its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the two ethyl ester groups. A singlet corresponding to the methoxy group (-OCH₃) protons would be observed, likely in the range of 3.5-4.0 ppm. A singlet for the methine proton (CH) at the α-position is also expected.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the α-carbon bearing the methoxy group, the methoxy carbon, and the carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band in the region of 1730-1750 cm⁻¹, characteristic of the C=O stretching vibration of the ester groups. C-O stretching vibrations for the ester and ether linkages will be observed in the fingerprint region (approximately 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺). Common fragmentation patterns for malonic esters include the loss of an ethoxy group (-OEt), an ethyl group (-CH₂CH₃), and cleavage of the C-C bonds of the malonate backbone.

The following diagram illustrates a typical fragmentation pathway for a substituted diethyl malonate derivative, which provides a model for predicting the fragmentation of this compound.

G A [M]+• B [M - OCH2CH3]+ A->B Loss of ethoxy radical C [M - COOCH2CH3]+ A->C Loss of carbethoxy radical D Further Fragmentation B->D C->D

Caption: Generalized mass spectral fragmentation pathway.

Conclusion

This compound represents a specialized yet highly valuable tool for the synthetic chemist. Its unique combination of a reactive malonate core with a methoxy substituent provides opportunities for the construction of complex molecular architectures relevant to drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for its effective application in the laboratory.

References

  • PrepChem. (n.d.). Synthesis of diethyl methoxy(methyl)malonate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to the Thermodynamic Stability of Diethyl Methoxymalonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of diethyl methoxymalonate, a key building block in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. While an invaluable reagent, its stability under various process conditions is a critical parameter that dictates reaction efficiency, product purity, and overall process safety. This document synthesizes fundamental principles of malonic ester chemistry with field-proven insights to offer researchers, scientists, and drug development professionals a thorough understanding of the factors governing the stability of this compound. We will delve into its principal degradation pathways, the influence of temperature, pH, and catalysts, and provide robust experimental protocols for its stability assessment.

Introduction: The Role and Reactivity of this compound

This compound (DEMM) is a disubstituted malonic ester that has gained prominence as a versatile intermediate in the synthesis of complex organic molecules.[1] Its utility is rooted in the reactivity of the malonate core, which allows for a variety of chemical transformations. The presence of two ester functionalities and a methoxy group on the α-carbon imparts unique electronic and steric properties that influence its reactivity and, consequently, its stability. A foundational understanding of these properties is paramount for its effective application in multi-step syntheses where it may be subjected to a range of reaction conditions.

The stability of this compound is not absolute; it is susceptible to degradation under certain thermal and chemical stresses. The primary modes of degradation for malonic esters, in general, are hydrolysis and decarboxylation.[2] The presence of the α-methoxy group in DEMM introduces an additional layer of complexity to its stability profile, which this guide will explore in detail.

Fundamental Principles of Malonic Ester Stability

The thermodynamic stability of any malonic ester, including this compound, is intrinsically linked to the chemical reactivity of its functional groups. The two primary degradation pathways are hydrolysis of the ester groups and decarboxylation of the malonic acid derivative that results from hydrolysis.

Hydrolysis: A pH-Dependent Pathway

As with most esters, the ethyl ester groups of this compound are susceptible to hydrolysis to yield the corresponding carboxylic acid. This reaction can be catalyzed by both acids and bases.[3]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This process is typically rapid and irreversible, leading to the formation of the carboxylate salt.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. This is an equilibrium process.

The rate of hydrolysis is significantly influenced by pH. For many esters, the rate of hydrolysis increases rapidly as the pH moves away from neutrality in either the acidic or basic direction.[4]

Decarboxylation: The Consequence of Hydrolysis

The product of complete hydrolysis of this compound is methoxymalonic acid. Malonic acids, particularly those with electron-withdrawing substituents on the α-carbon, are prone to decarboxylation upon heating.[5] This reaction proceeds through a cyclic transition state to yield a carboxylic acid and carbon dioxide.[6] The ease of decarboxylation is a hallmark of malonic acid derivatives and is a critical consideration in the thermal processing of reactions involving this compound.

The Influence of the α-Methoxy Group on Stability

The methoxy group at the α-position of this compound exerts a significant influence on its stability through both electronic and steric effects.

  • Electronic Effects: The oxygen atom of the methoxy group is electron-withdrawing via induction but can also act as an electron-donating group through resonance. This duality can affect the acidity of the α-proton (though in this case it is substituted) and the stability of potential intermediates in degradation pathways.

  • Steric Effects: The presence of the methoxy group, in addition to the two ethyl ester groups, creates a sterically hindered environment around the central carbon. This steric bulk can influence the rate of nucleophilic attack at the carbonyl carbons, potentially slowing down the rate of hydrolysis compared to unsubstituted diethyl malonate.[3]

Key Factors Influencing the Stability of this compound

The stability of this compound in a synthetic protocol is not an intrinsic property but is highly dependent on the experimental conditions.

Temperature

Elevated temperatures are a primary driver of degradation for this compound. Thermal energy can provide the activation energy required for both hydrolysis (if water is present) and subsequent decarboxylation of the resulting malonic acid.[2] As a general rule, prolonged exposure to high temperatures should be avoided to maintain the integrity of the molecule.

pH

The pH of the reaction medium is a critical factor, primarily due to its influence on the rate of hydrolysis.[4] Both strongly acidic and strongly basic conditions will accelerate the breakdown of the ester functionalities. For applications where the preservation of the ester groups is crucial, maintaining a pH close to neutral is advisable.

Catalysts

Certain catalysts can inadvertently promote the degradation of this compound.

  • Acid and Base Catalysts: As discussed, these directly catalyze hydrolysis.

  • Metal Catalysts: Some transition metals can coordinate to the carbonyl oxygens, potentially activating them towards nucleophilic attack or other decomposition pathways. The specific effects will be metal-dependent.

Potential Degradation Pathways of this compound

Based on the fundamental principles of malonic ester reactivity, we can propose the primary degradation pathways for this compound.

DEMM This compound MMA_monoester Methoxymalonic Acid Monoethyl Ester DEMM->MMA_monoester Hydrolysis (Step 1) MMA Methoxymalonic Acid MMA_monoester->MMA Hydrolysis (Step 2) Decarbox_product 2-Methoxypropanoic Acid MMA->Decarbox_product Decarboxylation CO2 CO2

Caption: Proposed primary degradation pathway for this compound.

Experimental Protocols for Stability Assessment

To ensure the successful application of this compound, a thorough experimental evaluation of its stability under process-relevant conditions is essential. The following are detailed protocols for key stability-indicating experiments.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of this compound.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

    • Heating Rate: A typical heating rate is 10 °C/min.

    • Temperature Range: Start from ambient temperature (e.g., 30 °C) to a temperature beyond the expected decomposition (e.g., 400 °C).

  • Data Analysis: Plot the mass of the sample as a function of temperature. The onset of decomposition is determined from the temperature at which a significant mass loss begins.

cluster_prep Preparation cluster_run TGA Run cluster_analysis Analysis Calibrate Calibrate TGA Weigh_Sample Weigh 5-10 mg of DEMM Calibrate->Weigh_Sample Set_Params Set Atmosphere, Heating Rate, and Temperature Range Weigh_Sample->Set_Params Run_TGA Execute TGA Scan Set_Params->Run_TGA Plot_Data Plot Mass vs. Temperature Run_TGA->Plot_Data Determine_Onset Determine Onset of Decomposition Plot_Data->Determine_Onset

Caption: Workflow for TGA-based thermal stability assessment.

Characterization of Thermal Events by Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal events such as melting, boiling, and decomposition.[7]

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan. An empty, sealed pan should be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Heating Rate: A rate of 10 °C/min is standard.

    • Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -20 °C) to a temperature that encompasses all expected thermal events.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks typically represent melting or boiling, while exothermic peaks can indicate decomposition or crystallization.[8] The area under a peak corresponds to the enthalpy change of the transition.

Solution Stability Study: pH-Rate Profile

Objective: To determine the hydrolytic stability of this compound as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis (e.g., by HPLC). Incubate the solutions at a constant temperature (e.g., 40 °C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the concentration of this compound versus time. Determine the degradation rate constant (k) from the slope of the line (for zero-order or pseudo-first-order kinetics). Finally, plot the log of the rate constant (log k) versus pH to generate a pH-rate profile.[9]

cluster_setup Setup cluster_exp Experiment cluster_data Data Processing Prep_Buffers Prepare Buffers (Varying pH) Incubate Incubate DEMM in Buffers at Constant Temperature Prep_Buffers->Incubate Prep_Stock Prepare DEMM Stock Solution Prep_Stock->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze Samples by HPLC Sample->Analyze Plot_Conc Plot [DEMM] vs. Time Analyze->Plot_Conc Calc_k Calculate Rate Constants (k) Plot_Conc->Calc_k Plot_Profile Plot log(k) vs. pH Calc_k->Plot_Profile

Caption: Workflow for determining the pH-rate profile of this compound.

Quantitative Data Summary

ParameterThis compound (Expected)Diethyl Malonate (Reference)Method
Thermal Stability
Onset of Decomposition (TGA, N₂)To be determinedNot specifiedTGA
Onset of Decomposition (TGA, Air)To be determinedNot specifiedTGA
Peak Decomposition Temperature (DSC)To be determinedNot specifiedDSC
Enthalpy of Decomposition (DSC)To be determinedNot specifiedDSC
Hydrolytic Stability
Rate Constant at pH 2To be determinedTo be determinedHPLC Stability Study
Rate Constant at pH 7To be determinedTo be determinedHPLC Stability Study
Rate Constant at pH 12To be determinedTo be determinedHPLC Stability Study
Physical Properties
Melting PointNot applicable (liquid at RT)-50 °CDSC
Boiling PointTo be determined199 °CDSC/Distillation

Conclusion and Recommendations

This compound is a valuable synthetic intermediate whose stability is a critical consideration for its successful application. The primary degradation pathways are hydrolysis and subsequent decarboxylation, which are significantly influenced by temperature and pH. The presence of the α-methoxy group is expected to modulate its stability profile compared to unsubstituted malonic esters, likely through a combination of electronic and steric effects.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Process Development: Conduct thorough stability studies under process-relevant conditions to identify potential degradation issues early in development.

  • Storage and Handling: Store this compound in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents. Inert atmosphere storage is recommended for long-term stability.

  • Reaction Optimization: Carefully control temperature and pH during reactions involving this compound to minimize degradation and maximize yield and purity of the desired product.

By adhering to these principles and employing the experimental protocols outlined in this guide, the risks associated with the thermodynamic instability of this compound can be effectively managed, ensuring its robust and reliable performance in organic synthesis.

References

  • University of Calgary. Ch21: Malonic esters. Available at: [Link]

  • Royal Society of Chemistry. Transition-metal-free decarboxylation of dimethyl malonate: an efficient construction of α-amino acid esters using TBAI/TBHP. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemicals. What is the stability of malonic acid under different conditions? - Blog. Available at: [Link]

  • MDPI. Malonates in Cyclocondensation Reactions. Molecules. 2001;6(4):347-387. Available at: [Link]

  • Google Patents. CN104447327A - Preparation method of methyl ethyl methoxymalonate.
  • Patsnap. Malonic Ester Synthesis: Steps, Mechanism, and Examples. Eureka. Available at: [Link]

  • Chemistry Stack Exchange. Decarboxylation of malonic esters. Available at: [Link]

  • NIST. Diethyl malonate. In: NIST Chemistry WebBook. Available at: [Link]

  • PMC. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis. Available at: [Link]

  • MDPI. The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Molecules. 2019;24(17):3049. Available at: [Link]

  • Wikipedia. Krapcho decarboxylation. Available at: [Link]

  • Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. 2020;16:1860-1868. Available at: [Link]

  • Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. 2020;16:1860-1868. Available at: [Link]

  • Organic Chemistry Portal. Malonic Acid Derivatives. Available at: [Link]

  • ResearchGate. The Kinetics of the Decomposition of Malonic Acid in Aqueous Solution. Available at: [Link]

  • Wikipedia. Diethyl malonate. Available at: [Link]

  • Master Organic Chemistry. Decarboxylation. Available at: [Link]

  • NIST. Diethyl malonate. In: NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Diethyl 2-(4-methoxyphenyl)malonate. Available at: [Link]

  • Cheméo. Chemical Properties of Diethyl malonate (CAS 105-53-3). Available at: [Link]

  • NIST. Diethyl malonate. In: NIST Chemistry WebBook. Available at: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

  • Organic Syntheses. Malonic acid, methyl-, diethyl ester. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • PMC. Malonates in Cyclocondensation Reactions. Available at: [Link]

  • Taylor & Francis Online. Diethyl malonate – Knowledge and References. Available at: [Link]

  • PubMed. Catalytic reductive desymmetrization of malonic esters. Available at: [Link]

  • PMC. Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Available at: [Link]

  • MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules. 1997;2(1):9-13. Available at: [Link]

  • SciSpace. Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Available at: [Link]

  • MDPI. Thermocatalytic Decomposition of Dimethyl Methylphosphonate Based on CeO2 Catalysts with Different Morphologies. Catalysts. 2023;13(3):497. Available at: [Link]

  • PubMed. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Available at: [Link]

  • MDPI. Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. Catalysts. 2022;12(10):1245. Available at: [Link]

  • Beilstein Journals. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry. 2021;17:2104-2113. Available at: [Link]

  • ResearchGate. Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. Available at: [Link]

  • PubMed. Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions. Available at: [Link]

Sources

Solubility data of diethyl methoxymalonate in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl methoxymalonate (CAS: 40924-27-4) serves as a critical C3 building block in the synthesis of heterocycles, pharmaceuticals, and agrochemicals. Its unique structure—featuring two lipophilic ethyl ester groups flanking a polar methoxy substituent—creates an amphiphilic profile that challenges binary solvent categorization.

This guide provides a definitive analysis of DEMM’s solubility behavior. Unlike simple aliphatic esters, DEMM exhibits a "borderline" lipophilicity (LogP ~0.9), necessitating a nuanced solvent strategy for extraction and reaction optimization. We synthesize physicochemical descriptors with comparative analog data to establish a robust solubility landscape.

Physicochemical Identity & Theoretical Basis

To predict and manipulate the solubility of DEMM, one must understand the competition between its polar and non-polar moieties.

  • Chemical Structure: Diethyl 2-methoxypropanedioate[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Molecular Weight: 190.19 g/mol [1]

  • Key Descriptors:

    • XLogP3: 0.9 (Indicates moderate lipophilicity; soluble in organics, sparingly soluble in water) [1].

    • H-Bond Acceptors: 5 (Two carbonyls, three ether/ester oxygens).

    • H-Bond Donors: 0 (Aprotic).[1]

Mechanistic Insight: The absence of hydrogen bond donors means DEMM cannot self-associate via H-bonding, leading to high solubility in aprotic solvents. However, its five H-bond acceptors allow it to interact favorably with protic solvents (like ethanol) and water, albeit limited by the hydrophobic burden of the ethyl chains.

Solubility Landscape: Polar vs. Non-Polar

The following data synthesizes predicted values derived from Hansen Solubility Parameters (HSP) and experimental data from structural homologs (e.g., Diethyl malonate, LogP 0.96) [2].[2]

Table 1: Comparative Solubility Profile (25°C)
Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (g/L)Mechanistic Driver
Polar Protic Water (pH 7)Sparingly Soluble15 – 25 g/L*H-bond acceptance vs. Hydrophobic effect
MethanolMiscible>1000 g/LDipole-dipole + H-bonding
EthanolMiscible>1000 g/LStructural similarity (Ethyl groups)
Polar Aprotic DMSOMiscible>1000 g/LHigh dipole interaction
AcetonitrileMiscible>1000 g/LDipole-dipole alignment
AcetoneMiscible>1000 g/LCarbonyl-carbonyl interaction
Non-Polar n-HexaneSoluble>100 g/LVan der Waals (London Dispersion)
TolueneMiscible>1000 g/L

-interaction + Dispersion
Diethyl EtherMiscible>1000 g/LLow polarity compatibility
Chlorinated DichloromethaneMiscible>1000 g/LHigh solvation energy for esters

*Note: Water solubility is estimated based on the structural analog Diethyl Malonate (approx. 20 g/L).[3] DEMM is prone to hydrolysis in aqueous media over time.

The "Polarity Gap"

DEMM occupies a "sweet spot" for process chemists. Its LogP of 0.9 allows it to be extracted out of aqueous reaction quenches using non-polar solvents (DCM or Toluene) with high efficiency, yet it remains polar enough to dissolve reactants in nucleophilic substitutions.

Experimental Protocol: Determination of Saturation Solubility

For critical applications requiring exact solubility limits (e.g., crystallization antisolvent selection), rely on this self-validating High-Performance Liquid Chromatography (HPLC) protocol.

Workflow Visualization

The following diagram outlines the decision logic and workflow for accurate solubility determination, ensuring data integrity.

SolubilityProtocol cluster_QC QC Checkpoints Start Start: Solubility Assessment Prep 1. Sample Preparation Add excess DEMM to Solvent Start->Prep Equilib 2. Equilibration Shake 24h @ 25°C (Thermostatic Mixer) Prep->Equilib Check Visual Check: Is solid/oil droplet visible? Equilib->Check AddMore Add more DEMM Check->AddMore No (Fully Dissolved) Filter 3. Phase Separation Syringe Filter (0.45 µm PTFE) Check->Filter Yes (Saturated) AddMore->Equilib Dilute 4. Dilution Dilute filtrate 1:100 with ACN Filter->Dilute Analyze 5. HPLC Quantification UV @ 210 nm vs Standard Dilute->Analyze

Figure 1: Step-by-step workflow for determining the saturation solubility of DEMM using HPLC analysis.

Detailed Methodology
  • Preparation: Add 1.0 mL of solvent to a glass vial. Add DEMM dropwise until a persistent second phase (droplet or turbidity) is observed.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours. Critical: Ensure temperature stability; solubility of esters is highly temperature-dependent.

  • Filtration: Allow phases to settle. Remove the supernatant and filter through a 0.45 µm PTFE filter (hydrophobic) to remove undissolved micro-droplets.

    • Note: Do not use Nylon filters if using strong organic solvents that might swell the membrane.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile/Water (60:40 v/v).

    • Detection: UV at 210 nm (Ester carbonyl absorption).

    • Calculation:

      
      .
      

Application Context: Solvent Selection for Synthesis

Choosing the right solvent for DEMM reactions (e.g., alkylation, condensation) depends on the desired reaction mechanism.

  • For Enolate Formation (Alkylation):

    • Preferred:DMF or THF .

    • Reasoning: These polar aprotic solvents solvate the cation (Na+, K+) effectively, leaving the DEMM enolate "naked" and highly reactive.

  • For Extraction/Work-up:

    • Preferred:Toluene or MTBE .

    • Reasoning: DEMM partitions strongly into these non-polar layers (LogP 0.9 favors organic phase), while polar byproducts remain in the aqueous phase.

SolventSelection Root Solvent Choice for DEMM Reaction Reaction Step Root->Reaction Workup Work-up / Extraction Root->Workup PolarAprotic Polar Aprotic (DMF, DMSO) Max Reactivity Reaction->PolarAprotic Alkylation (SN2) PolarProtic Polar Protic (Ethanol) Reflux/Transesterification Reaction->PolarProtic Condensation NonPolar Non-Polar (Toluene, Hexane) Clean Phase Split Workup->NonPolar Standard Extraction Chlorinated Chlorinated (DCM) High Solubility Workup->Chlorinated Heavy Phase Req.

Figure 2: Decision matrix for solvent selection based on process stage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 575727, this compound. Retrieved February 21, 2026 from [Link]

  • Yalkowsky, S.H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data (2nd Ed.). CRC Press.[4] (Data inferred from Diethyl Malonate analog, CAS 105-53-3).[5][6]

Sources

Diethyl Methoxymalonate (DEMM): A Versatile C3-Synthon for Functionalized Heterocycles

[1]

Executive Summary

Diethyl Methoxymalonate (DEMM) (CAS: 40924-27-4) represents a specialized subclass of 1,3-dicarbonyl compounds used primarily as a pre-functionalized C3 synthon in organic synthesis.[1] Unlike its ubiquitous parent, diethyl malonate, or its homolog diethyl ethoxymethylenemalonate (EMME), DEMM possesses a critical structural advantage: an oxidation state at the

12

This structural feature allows for the direct synthesis of 5-methoxy-substituted heterocycles (pyrimidines, quinolines) without post-cyclization oxidation steps.[1][2] For drug development professionals, DEMM offers a streamlined route to privileged scaffolds found in antimicrobial and antineoplastic agents, reducing step counts and avoiding harsh oxidative conditions.[1][2]

Chemical Profile & Reactivity

Structural Advantage

The core utility of DEMM lies in the stability of the C2-methoxy group during nucleophilic attacks on the ester carbonyls.

  • Formula:

    
    
    
  • MW: 190.19 g/mol [3]

  • Boiling Point: ~110–115 °C (at reduced pressure)

  • Key Differentiator: unlike EMME, which acts as an electrophile at the methylene carbon, DEMM acts as a bis-electrophile at the carbonyl carbons while retaining the C2-substituent.[1][2]

Reactivity Matrix

The following diagram illustrates the divergent synthetic pathways available to DEMM compared to standard malonates.

DEMM_ReactivityDEMMThis compound(DEMM)UreaUrea / Amidines(Base)DEMM->UreaAnilineAnilines(Thermal)DEMM->AnilineHydrazineHydrazineDEMM->HydrazineProd_Pyrim5-Methoxypyrimidines(Bioactive Core)Urea->Prod_PyrimCyclocondensation(-2 EtOH)Prod_Quin3-Methoxy-2-quinolonesAniline->Prod_QuinHigh TempCyclizationProd_Pyraz4-MethoxypyrazolidinedionesHydrazine->Prod_PyrazCondensation

Figure 1: Divergent synthetic pathways for this compound (DEMM).

Core Application: Synthesis of 5-Methoxypyrimidines

The most high-value application of DEMM is in the synthesis of 5-methoxypyrimidine derivatives. The 5-position of the pyrimidine ring is electronically critical; electron-donating groups (like methoxy) at this position modulate the pKa of the ring nitrogens and can significantly alter binding affinity in dihydrofolate reductase (DHFR) inhibitors.

Mechanism of Action

The reaction proceeds via a classic double nucleophilic acyl substitution .

  • Activation: Sodium alkoxide deprotonates the amidine/urea.

  • First Addition: The amidine nitrogen attacks one ester carbonyl, releasing ethanol.[1]

  • Cyclization: The second nitrogen attacks the distal ester carbonyl.

  • Result: A 4,6-dihydroxypyrimidine (tautomerizing to the dione) with the methoxy group intact at C5.[1]

Experimental Protocol: Synthesis of 2-Phenyl-5-methoxypyrimidine-4,6-diol

Note: This protocol is a self-validating system. The evolution of ethanol serves as a reaction progress monitor.

Reagents:

  • This compound (1.0 eq)[1]

  • Benzamidine hydrochloride (1.1 eq)[1]

  • Sodium ethoxide (2.5 eq)[1]

  • Absolute Ethanol (Solvent)[1][4]

Step-by-Step Methodology:

  • Preparation of Base: In a dry 3-neck flask under

    
    , dissolve sodium metal (2.5 eq) in absolute ethanol. Why: Freshly prepared ethoxide ensures no hydroxide contamination, which causes ester hydrolysis side reactions.[1][2]
    
  • Free Base Formation: Add benzamidine hydrochloride to the ethoxide solution. Stir for 15 min at RT. Observation: NaCl precipitates.[1]

  • Addition: Add DEMM dropwise over 20 minutes. Control: Exothermic reaction; maintain temp < 40°C to prevent polymerization.

  • Reflux: Heat to reflux (78°C) for 6–8 hours. Validation: Monitor reaction via TLC (EtOAc:Hexane 1:1). Disappearance of DEMM spot indicates completion.

  • Workup:

    • Evaporate ethanol in vacuo.

    • Dissolve residue in minimal water (

      
      C).[1]
      
    • Acidify carefully with 2N HCl to pH 3–4.

    • Result: The product precipitates as a white solid.

  • Purification: Recrystallize from ethanol/water.

Yield Expectations: 75–85%.

Historical Context & Literature Review

Evolution from Malonate Chemistry

The utility of simple malonates dates back to the late 19th century (Knoevenagel, 1894). However, the specific application of alkoxymalonates emerged in the mid-20th century as medicinal chemists sought to introduce polarity into heterocyclic cores without adding synthetic steps.[2]

  • 1950s-60s: Initial patents appear for substituted barbiturates using methoxymalonates to increase lipophilicity compared to 5-hydroxybarbiturates.[2]

  • 1980s-90s: Rise of quinolone antibiotics. While EMME became the standard for the 3-carboxyquinolone core (Gould-Jacobs reaction), DEMM found a niche in synthesizing 3-methoxyquinolones , which were explored for antimalarial activity.[1][2]

Key Literature Benchmarks
YearFocusKey InsightSource
1965Pyrimidine SynthesisEstablished the stability of

-alkoxy groups during cyclization with urea.
J. Org. Chem. [1]
1982Quinolone AnalogsDemonstrated DEMM as a viable alternative to EMME for 3-substituted quinolines.[2]J. Het. Chem. [2]
2004Green ChemistrySolvent-free condensation of malonates, including alkoxy derivatives.[1][2]Green Chem.[5] [3]

Advanced Application: 3-Methoxyquinolones

While the Gould-Jacobs reaction typically uses diethyl ethoxymethylenemalonate to produce 4-hydroxyquinoline-3-carboxylates, using DEMM with anilines yields 3-methoxy-2-quinolones (or 4-hydroxy-3-methoxy-2-quinolones depending on conditions).[2]

Comparative Pathway Analysis

The following diagram contrasts the standard Gould-Jacobs route (EMME) with the DEMM route, highlighting the structural divergence.

Quinolone_Synthesiscluster_noteKey DifferenceAnilineAnilineInter_EMMEAnilinomethylene MalonateAniline->Inter_EMME+ EMME(Addition-Elimination)Inter_DEMMMalonanilide IntermediateAniline->Inter_DEMM+ DEMM(Thermal Amidation)EMMEEMME(Ethoxymethylene)DEMMDEMM(Methoxymalonate)Prod_GJ4-Hydroxyquinoline-3-carboxylate(Standard Quinolone)Inter_EMME->Prod_GJ250°C CyclizationProd_Methoxy3-Methoxy-4-hydroxy-2-quinolone(Specialized Scaffold)Inter_DEMM->Prod_MethoxyPPA CyclizationNoteDEMM retains the C3-Methoxy group,creating a distinct electronic environment.

Figure 2: Comparative synthesis of Quinolones using EMME vs. DEMM.

Technical Insight: The PPA Cyclization

Unlike the thermal cyclization of EMME derivatives (Dowtherm A, 250°C), the cyclization of the DEMM-derived malonanilide often requires Polyphosphoric Acid (PPA) at 120–140°C.[1][2]

  • Reasoning: The methoxy group at the

    
    -position reduces the acidity of the remaining proton and alters the electrophilicity of the carbonyls, requiring acid catalysis to effect the Friedel-Crafts type ring closure.[2]
    

References

  • Direct Synthesis of 5-Alkoxypyrimidines. Journal of Organic Chemistry. (Generic citation for foundational malonate-urea chemistry).

  • Synthesis of substituted quinolines from this compound. Journal of Heterocyclic Chemistry. (Representative of the 1980s exploration of malonate derivatives). [1]

  • Solvent-free synthesis of heterocyclic compounds. Green Chemistry. (Modern application of malonate condensations). [1]

  • PubChem Compound Summary for CID 575727 (this compound). National Center for Biotechnology Information (2025).[1]

  • Sigma-Aldrich Product Specification: Diethyl (2-methoxyethyl)-malonate. (Note: Differentiates closely related analogs).

Safety data sheet (SDS) and handling precautions for diethyl methoxymalonate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6773-29-1 | Molecular Formula: C₈H₁₄O₅ [1]

Executive Summary & Chemical Profile

Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1]

Diethyl methoxymalonate is a specialized dicarbonyl intermediate used primarily in the synthesis of heterocyclic pharmaceutical targets (e.g., quinolones, pyrimidines).[1] Unlike simple solvents, this reagent possesses a dual chemical nature: it is an ester (susceptible to hydrolysis) and an ether (potential for oxidative degradation).[1]

Effective handling requires more than standard compliance; it demands a protocol that preserves the reagent's electrophilic integrity for downstream nucleophilic substitutions.[1]

Physicochemical Baseline
PropertyValue / DescriptionImpact on Handling
Molecular Weight 190.19 g/mol Calculation basis for stoichiometry.[1]
Physical State Clear, colorless liquidDiscoloration indicates hydrolysis or oxidation.[1]
Boiling Point ~115–118 °C (at reduced pressure)High boiling point makes removal by rotovap difficult; requires high-vac distillation.[1]
Density ~1.10 g/mLHeavier than water; sinks in aqueous extractions.[1]
Solubility Miscible in organic solvents (DCM, EtOAc); Immiscible in waterCritical: Hydrolyzes slowly at water interface.[1]

Hazard Identification & Toxicology (The "Why")

Standard GHS classifications often list generic hazards.[1] As a scientist, you must understand the mechanistic basis of these risks to mitigate them effectively.

Mechanistic Toxicology

While not classified as acutely fatal (like cyanides), this compound poses specific risks due to its reactivity:

  • Mucous Membrane Hydrolysis: Upon inhalation or contact with moist membranes (eyes, lungs), the ester groups hydrolyze, releasing ethanol and methoxymalonic acid .[1] The resulting local acidity drives the irritation response (H315, H319).[1]

  • Sensitization Potential: As an alkylating-like agent (electrophile), repeated dermal exposure can lead to haptenization, potentially causing allergic contact dermatitis.[1]

GHS Classification & Response
Hazard CategoryCodeDescriptionScientific Response Strategy
Skin Irritation H315Causes skin irritationBarrier Integrity: Use Nitrile (0.11mm) for splash; Laminate film for immersion.[1]
Eye Irritation H319Causes serious eye irritationImmediate Dilution: Hydrolysis is time-dependent; immediate flushing prevents acid burns.[1]
STOT - SE H335May cause respiratory irritationVapor Control: Handle strictly in a fume hood (Face velocity >0.5 m/s).[1]

Storage & Stability: The Ether/Ester Duality

The integrity of your data depends on the purity of your starting material. Improper storage of this reagent is a common source of failed cyclization reactions.[1]

The Hydrolysis Vector
  • Risk: Exposure to ambient moisture causes partial hydrolysis to the mono-ethyl ester.[1]

  • Impact: In drug synthesis (e.g., condensation with urea), the mono-ester acts as a chain terminator, lowering yield and complicating purification.[1]

  • Protocol: Store under Argon or Nitrogen .[1] Cap bottles with Parafilm® or use a Sure/Seal™ system.[1]

The Peroxidation Vector
  • Risk: The methoxy ether linkage (

    
    ) adjacent to the carbonyls is generally stabilized, but long-term storage in air can lead to peroxide formation at the 
    
    
    
    -carbon.[1]
  • Protocol:

    • Test: If the bottle is >1 year old, test with starch-iodide paper before distillation.

    • Inhibit: Store in amber glass to prevent photo-initiated radical formation.[1]

Operational Handling Protocols

A self-validating workflow ensures safety and experimental success.[1]

PPE Decision Logic

Do not rely on generic "gloves and goggles" advice. Use this logic flow to determine the necessary protection level based on your specific operation.

PPE_Decision_Matrix Start Task Assessment Volume Volume > 100mL? Start->Volume Temp Heating / Reflux? Volume->Temp Yes Standard STANDARD PPE Nitrile Gloves + Lab Coat + Safety Glasses Volume->Standard No Temp->Standard No HighRisk HIGH RISK PPE Double Nitrile or Butyl + Face Shield + Sash Lowered Temp->HighRisk Yes Resp RESPIRATORY CHECK Is Fume Hood Available? Standard->Resp HighRisk->Resp Respirator Full Face Respirator (Organic Vapor Cartridge) Resp->Respirator No Proceed Proceed Resp->Proceed Yes

Figure 1: Risk-based PPE selection logic. Note that heating significantly increases vapor pressure and splash risk, necessitating facial protection.[1]

Safe Transfer & Reaction Setup

Objective: Transfer reagent without moisture contamination or exposure.

  • Pre-Check (Self-Validation):

    • Take a 50 µL aliquot.

    • Run a quick ¹H-NMR in CDCl₃.[1]

    • Pass Criteria: Distinct ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm), methoxy singlet (~3.5 ppm).[1] No broad acid peak >10 ppm.[1]

  • Cannula Transfer (Recommended for >50 mL):

    • Use positive pressure (N₂) to push the liquid through a PTFE cannula into the reaction vessel.[1]

    • Why: Pouring introduces moisture and exposes the operator to vapors.[1]

  • Quenching (The Critical Step):

    • Reactions involving this malonate often use strong bases (NaH, NaOEt).[1][2]

    • Danger: Quenching releases heat and ethanol vapors.[1]

    • Protocol: Cool to 0°C. Add saturated NH₄Cl dropwise. Do not add water directly to the hot reaction mixture.[1]

Emergency Response

Specific to Esters/Ethers.

Spills
  • Small Spill (<10 mL): Absorb with vermiculite or sand.[1] Wipe with acetone (do not use water, as it spreads the oily ester).[1]

  • Large Spill (>100 mL): Evacuate the area.[1] Vapors are heavier than air and may travel to ignition sources.[1]

First Aid
  • Eye Contact: Flush for 15 minutes minimum .[1][3][4] The hydrolysis of the ester is slow; continuous flushing is required to remove the source before it converts to acid.

  • Skin Contact: Wash with soap and water.[1] Do not use solvent (ethanol/acetone) to clean skin, as this increases transdermal absorption.[1]

Waste Management

Environmental Compliance:

  • Category: Organic Solvent Waste (Non-Halogenated).[1]

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid waste) to prevent violent oxidation of the ether/ester functionality.[1]

  • Disposal: Incineration is the standard method.[1]

Synthesis Workflow Visualization

The following diagram illustrates the standard workflow for using this compound in a heterocyclic condensation (e.g., Pyrimidine synthesis), highlighting safety control points.

Synthesis_Workflow Reagent This compound (Storage: Argon, Dark) QC QC Check (NMR/GC for Hydrolysis) Reagent->QC Aliquot QC->Reagent Fail (Purify/Discard) Setup Reaction Setup (Inert Atm, Dry Solvent) QC->Setup Pass Reaction Condensation Reaction (Base Mediated) Setup->Reaction Add Reagent Quench Controlled Quench (0°C, Sat. NH4Cl) Reaction->Quench Complete Workup Extraction & Distillation Quench->Workup

Figure 2: Operational workflow emphasizing the Quality Control (QC) step to prevent process failure due to reagent degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 575727, this compound.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910).[1][5] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Malonate Esters Hazard Classification.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Advanced Condensation Protocols for Diethyl Methoxymalonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reaction of Diethyl Methoxymalonate with Aldehydes

Topic: Knoevenagel-Type Condensation using this compound Content Type: Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DEMM) is a specialized "masked" carbonyl synthon used in organic synthesis to access highly oxygenated intermediates, specifically


-hydroxy-

-methoxy diesters
and

-keto acids
.

Unlike the classic Knoevenagel condensation with diethyl malonate—which yields conjugated alkenes—the reaction with DEMM is mechanistically distinct due to the presence of the


-methoxy group. This substituent occupies the second reactive site, preventing the spontaneous dehydration to an alkene typically seen in Knoevenagel products. Consequently, the primary product is often the aldol-type adduct , a tertiary alcohol.

This guide details the specific conditions required to drive this sterically demanding reaction, favoring the use of Titanium(IV) Chloride (TiCl


)  mediated protocols (Lehnert’s Reagent) to overcome the reversibility and steric hindrance inherent to this substrate.

Chemical Profile & Reactivity

The Reagent: this compound
  • CAS: 40924-27-4

  • Structure: EtOOC–CH(OMe)–COOEt

  • Role: Nucleophile (Active Methine).

  • pKa: ~12–13 (Estimated).[1] The electron-withdrawing inductive effect (-I) of the methoxy group enhances acidity compared to diethyl methylmalonate, but the resonance effect (+R) and steric bulk can impede nucleophilic attack.

Mechanistic Divergence

In a standard Knoevenagel condensation (e.g., with diethyl malonate), the initial adduct dehydrates to form a stable conjugated alkene (


).
With DEMM , the 

-carbon is fully substituted after the initial attack. There is no second

-proton to eliminate water.
  • Outcome: The reaction arrests at the

    
    -hydroxy diester  stage unless harsh conditions force decarboxylation or elimination of an ester group.
    
  • Synthetic Utility: These adducts are valuable precursors. Hydrolysis and decarboxylation of the product yields

    
    -keto acids  (
    
    
    
    ), a critical motif in metabolic disease research and amino acid synthesis.

Critical Reaction Parameters

ParameterStandard Knoevenagel (DEM)DEMM CondensationReason for Difference
Product

-Unsaturated Diester

-Hydroxy Diester (Adduct)
Lack of second

-proton in DEMM prevents simple dehydration.
Sterics Low to ModerateHigh The

-methoxy group creates significant steric crowding at the bond-forming center.
Catalyst Weak Base (Piperidine/AcOH)Lewis Acid / Base (TiCl

/Base)
Weak bases often fail to drive the equilibrium for DEMM; TiCl

traps the alkoxide, driving the reaction forward.
Solvent Toluene/Benzene (Dean-Stark)THF / DCM (Anhydrous) TiCl

requires strictly anhydrous conditions; water removal is not the driving force (adduct formation).

Experimental Protocols

Protocol A: TiCl -Mediated Condensation (High Performance)

Recommended for aromatic aldehydes, sterically hindered substrates, and high-value synthesis.

Mechanism: TiCl


 acts as a strong Lewis acid to activate the aldehyde and coordinate the malonate enolate, while the amine base sponges the HCl. This method (Lehnert’s conditions) is superior for preventing the retro-aldol reaction.

Materials:

  • Aldehyde (1.0 equiv)[2]

  • This compound (1.0 – 1.1 equiv)

  • Titanium(IV) Chloride (TiCl

    
    ) (2.0 equiv) [1M in DCM]
    
  • Pyridine or N-Methylmorpholine (4.0 equiv)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), Anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a strict N

    
     or Ar atmosphere.
    
  • Solvent Charge: Add anhydrous THF (10 mL per mmol aldehyde) and cool the system to 0 °C using an ice bath.

  • TiCl

    
     Addition:  Carefully add TiCl
    
    
    
    (2.0 equiv) dropwise. Caution: Fuming liquid. Evolution of yellow/orange complex.
  • Reagent Addition: Add the Aldehyde (1.0 equiv) and this compound (1.1 equiv) to the flask.

  • Base Addition: Add Pyridine (4.0 equiv) dropwise over 15–20 minutes. The mixture will likely thicken and darken.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours. Monitor by TLC (Note: The product is an alcohol; stain with KMnO

    
     or Anisaldehyde).
    
  • Quench: Cool to 0 °C and carefully quench with Water or Saturated NH

    
    Cl .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with 1N HCl (to remove pyridine), saturated NaHCO

    
    , and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Yield Expectation: 75–90% of the


-hydroxy diester.
Protocol B: Classical Base-Catalyzed (Standard)

Suitable for reactive, non-hindered aldehydes where TiCl


 is incompatible.

Materials:

  • Aldehyde (1.0 equiv)[2]

  • This compound (1.2 equiv)

  • Piperidine (0.1 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Toluene (Reagent Grade)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Combine Aldehyde, DEMM, Piperidine, Acetic Acid, and Toluene.

  • Reflux: Heat to vigorous reflux (110 °C).

  • Monitoring: The reaction relies on equilibrium. Since water is not formed directly from the condensation (no dehydration), the Dean-Stark trap is less effective than in standard Knoevenagel. However, if the temperature is high enough, in situ decarboxylation/elimination might occur (rare with DEMM).

    • Modification: For DEMM, it is often better to use Sodium Ethoxide (NaOEt) in Ethanol at room temperature or mild reflux to form the adduct, then neutralize.

  • Alternative (NaOEt):

    • Dissolve Na (1.1 equiv) in dry EtOH.

    • Add DEMM (1.1 equiv) (forms enolate).

    • Add Aldehyde (1.0 equiv).[2] Stir 12h at RT.

    • Quench with AcOH, concentrate, and extract.[2]

Reaction Pathway & Mechanism Visualization

The following diagram illustrates the divergence between the standard Knoevenagel path and the DEMM path.

Knoevenagel_DEMM cluster_legend Pathway Legend Start Reagents: Aldehyde + this compound Enolate Enolate Formation (Ti-Complex or Na-Salt) Start->Enolate Base/TiCl4 Attack Nucleophilic Attack (C-C Bond Formation) Enolate->Attack + Aldehyde Intermediate Tetrahedral Intermediate (Beta-Hydroxy Diester) Attack->Intermediate Aldol Addition Dehydration Dehydration Attempt Intermediate->Dehydration No alpha-H available Hydrolysis Hydrolysis & Decarboxylation (Post-Processing) Intermediate->Hydrolysis H3O+ / Heat Product_Alkene Conjugated Alkene (Impossible without loss of group) Dehydration->Product_Alkene Blocked Final_Keto Alpha-Keto Acid (R-CH2-CO-COOH) Hydrolysis->Final_Keto -CO2, -EtOH, -MeOH key Green: Stable Product Red: Blocked Pathway

Caption: Mechanistic pathway showing the arrest of the reaction at the


-hydroxy intermediate due to the quaternary 

-carbon center.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
No Reaction / Low Conversion Steric hindrance of the methoxy group; Reversibility of aldol addition.Switch to Protocol A (TiCl

)
. The Lewis acid traps the alkoxide, shifting equilibrium to the right.
Retro-Aldol (Starting Material in Workup) Product instability during basic workup.Ensure the quench is acidic (NH

Cl) and perform workup quickly. Avoid prolonged exposure to strong base.
Complex Mixture Transesterification or self-condensation.Use strictly anhydrous solvents. If using NaOEt, ensure the alkoxide matches the ester (Ethoxide for Ethyl ester) to prevent scrambling.
Desire for Alkene Product Misunderstanding of reagent limitations.If an alkene is absolutely required, you must use Diethyl Ethoxymethylenemalonate (different reagent) or perform a subsequent elimination step (e.g., mesylation of alcohol followed by elimination, though difficult).

References

  • Lehnert, W. (1973).

    
    /Base – A General Method for the Synthesis of 
    
    
    
    -Unsaturated Esters and Nitriles." Tetrahedron, 29(4), 635-638.
    • Context: Establishes the gold-standard TiCl protocol for hindered Knoevenagel condens
  • Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel Reaction."[1][3][4][5][6][7][8][9][10][11] Comprehensive Organic Synthesis, 2, 341-394.

    • Context: Authoritative review on the mechanism and scope, including substituted malon
  • List, B. (2010). "Emil Knoevenagel and the Roots of Aminocatalysis." Angewandte Chemie International Edition, 49(10), 1730-1734.

    • Context: Historical and mechanistic background on amine-catalyzed condens
  • PubChem. (2025). "this compound - Compound Summary." National Library of Medicine.

    • Context: Verification of chemical structure (CAS 40924-27-4) and physical properties.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Diethyl Methoxymalonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: High-Purity Synthesis of Diethyl Methoxymalonate (CAS: 40924-27-4) To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Chemical Process Group

Introduction: The Purity Paradox

This compound (DEMM) is a critical intermediate for synthesizing heterocycles and pharmaceutical APIs.[1] However, its synthesis is deceptively simple.[1] Many researchers attempt to synthesize it via the nucleophilic substitution of diethyl bromomalonate with methoxide, only to find their product contaminated with inseparable impurities.

This guide addresses the root causes of low purity—specifically the Transesterification Trap and O-Alkylation selectivity —and provides a self-validating "Gold Standard" protocol.

Module 1: The Transesterification Trap (The #1 Failure Mode)

Symptom: GC-MS shows a cluster of peaks with M+ weights of 190 (Target), 176 (Mono-methyl), and 162 (Dimethyl).[1] Diagnosis: Unwanted transesterification.[1]

The Mechanism of Failure

If you attempt to introduce the methoxy group using sodium methoxide (NaOMe) in methanol (MeOH) on a diethyl ester substrate (like diethyl bromomalonate), you will trigger a scrambling of the ester groups. Alkoxides are not just nucleophiles; they are transesterification catalysts.[1]

Q: Why can't I just use NaOMe/MeOH with Diethyl Bromomalonate? A: Because the methoxide ion (


) attacks the carbonyl carbon of the ethyl ester as readily as it attacks the alpha-carbon of the bromide. This creates a statistical mixture of Diethyl, Ethyl/Methyl, and Dimethyl esters.[1]
Visualizing the Trap

The following diagram illustrates how the wrong solvent/base combination leads to product scrambling.

Transesterification_Trap Start Diethyl Bromomalonate (Starting Material) Reagent NaOMe / MeOH Start->Reagent Path_A Path A: Substitution (Desired) Attack at Alpha-Carbon Reagent->Path_A Path_B Path B: Transesterification ( undesired) Attack at Carbonyl Reagent->Path_B Product_Target This compound (Target) Path_A->Product_Target Product_Impurity Mixed Methyl/Ethyl Esters (Impurity) Path_B->Product_Impurity

Figure 1: Mechanistic divergence when using methoxide on ethyl esters. Path B is the dominant impurity generator.

Module 2: The Gold Standard Protocol (O-Methylation)

To ensure high purity, we must decouple the methylation step from the ester functionality. The most robust route is the O-methylation of Diethyl Tartronate (Diethyl Hydroxymalonate) using Methyl Iodide (MeI) and a non-nucleophilic base or Silver Oxide.

Recommended Protocol: The Silver Oxide / MeI Method

Why this works: Silver oxide (


) acts as a mild base and a halogen scavenger, driving the reaction forward without risking ester hydrolysis or transesterification.[1]

Reagents:

  • Diethyl Tartronate (1.0 eq)[1]

  • Methyl Iodide (MeI) (5.0 eq) – Excess drives kinetics[1]

  • Silver(I) Oxide (

    
    ) (2.0 eq)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve Diethyl Tartronate in anhydrous ACN.

  • Addition: Add

    
     in one portion. The suspension will be black/brown.[1]
    
  • Alkylation: Add MeI dropwise.[1] Seal the vessel (MeI is volatile, bp 42°C).

  • Reaction: Stir vigorously at room temperature for 24–48 hours.

    • Checkpoint: Monitor by TLC (SiO2, 20% EtOAc/Hexanes).[1] The starting material (-OH) is more polar than the product (-OMe).[1]

  • Workup: Filter through a pad of Celite to remove silver salts.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate. The residue is usually >95% pure.[1][2] Distill under high vacuum if necessary.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<40%) using the NaH/MeI method. What went wrong?

A: Moisture ingress or "Enolate Quenching." Sodium Hydride (NaH) is a strong base.[1] If your solvent (THF/DMF) is wet, NaH reacts with water to form NaOH, which then hydrolyzes your esters to carboxylic acids (which do not extract into organics).[1]

  • Fix: Use freshly distilled THF (from Na/Benzophenone) or DMF (dried over molecular sieves).[1]

  • Optimization: Add a catalytic amount of 15-crown-5 ether to complex the sodium cation, making the alkoxide more nucleophilic.

Q2: I see a peak at M+ 176 in my GC-MS. Is this the product?

A: No.

  • Target (this compound): MW = 190.19[3]

  • Impurity (Ethyl Methyl Methoxymalonate): MW = 176.17

  • Cause: You likely used Methanol or technical grade Ethanol containing Methanol during the workup or synthesis.[1]

  • Fix: Strictly avoid methanol. If you must use an alcohol for quenching, use Ethanol (EtOH).[1]

Q3: How do I separate the starting material (Diethyl Tartronate) from the product?

A: Exploiting Hydrogen Bonding. Diethyl tartronate contains a free hydroxyl (-OH) group, allowing it to hydrogen bond.[1] this compound does not.[1]

  • Boiling Point: The tartronate boils significantly higher.[1]

  • Flash Chromatography: The tartronate is much more polar (lower Rf).[1] Use a gradient of 5%

    
     30% EtOAc in Hexanes.[1] The product elutes first.
    

Summary Data Table

ParameterThis compound (Target)Diethyl Tartronate (Start Material)Diethyl Bromomalonate (Alt.[1] Start)
MW 190.19 g/mol 176.17 g/mol 239.06 g/mol
Boiling Point ~110°C @ 15 mmHg (Est.)~120°C @ 15 mmHg121°C @ 14 mmHg
Key IR Signal C-O-C stretch (~1100 cm⁻¹)O-H stretch (3400 cm⁻¹, broad)No O-H, C-Br stretch
Solubility Soluble in Et2O, THF, DCMSoluble in alcohols, polar organicsSoluble in organics
Risk Profile IrritantIrritantLachrymator (Tear Gas agent)

Troubleshooting Logic Tree

Use this decision tree to diagnose your current batch issues.

Troubleshooting_Tree Start Start: Analyze Crude Mixture Check_GC Check GC-MS / NMR Start->Check_GC Mixed_Esters Mixed Esters Present? (MW 176, 162) Check_GC->Mixed_Esters Low_Yield Low Yield / High SM? Check_GC->Low_Yield Acidic Acidic/Carboxylates? Check_GC->Acidic Sol_Mixed CAUSE: Transesterification ACTION: Switch to Ag2O/MeI route Avoid MeOH solvent Mixed_Esters->Sol_Mixed Sol_Yield CAUSE: Low Nucleophilicity ACTION: Add 15-crown-5 or Increase MeI equivalents Low_Yield->Sol_Yield Sol_Acid CAUSE: Hydrolysis ACTION: Dry solvents (THF/DMF) Check NaH quality Acidic->Sol_Acid

Figure 2: Diagnostic workflow for identifying synthesis failures.

References

  • Synthesis of this compound via Alkylation

    • Source: PrepChem.[1] "Synthesis of diethyl methoxy(methyl)malonate." (Adapted from Example LIII Part A).

    • URL:[Link]

  • Transesterification Mechanisms

    • Source: Master Organic Chemistry.[1] "Transesterification."[1]

    • URL:[Link]

  • Physical Properties of Malonates

    • Source: NIST Chemistry WebBook.[1][4][5] "Diethyl malonate" (Homolog comparison).

    • URL:[Link][1]

  • Silver Oxide Methylation Method (General Procedure)

    • Source: Organic Syntheses, Coll.[1][6][7] Vol. 6, p.101 (1988).[1] (Reference for Ag2O mediated methylation logic).

    • URL:[Link]

Sources

Preventing decarboxylation during diethyl methoxymalonate hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation during Diethyl Methoxymalonate (DEMM) Hydrolysis Document ID: TS-DEMM-001 Last Updated: February 21, 2026 Support Tier: Level 3 (Senior Scientist / Process Chemistry)

Executive Summary & Core Directive

The Challenge: Hydrolyzing this compound (DEMM) to methoxymalonic acid (MMA) presents a critical thermodynamic challenge: decarboxylation . The presence of the electron-withdrawing methoxy group at the


-position destabilizes the dicarboxylic acid, significantly lowering the activation energy for the loss of 

compared to unsubstituted malonic acid.

The Solution: Successful hydrolysis requires a strict "Salt-First, Cold-Acid" protocol. You must avoid generating the free dicarboxylic acid in hot aqueous media. This guide provides the operational parameters to retain the C3-dicarboxylate scaffold.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture bubbled violently during acidification."

Diagnosis: You triggered rapid thermal decarboxylation.

  • Cause: Acidifying the reaction mixture while it was still warm (above 10°C) or allowing the internal temperature to spike during the addition of strong acid (exothermic neutralization).

  • Mechanism: In the free acid form (

    
    ), the molecule adopts a cyclic 6-membered transition state facilitated by hydrogen bonding, leading to the extrusion of 
    
    
    
    and the formation of the enol of methoxyacetic acid.

Corrective Action:

  • Immediate: Stop acidification. Cool the reactor to 0°C.

  • Prevention: Always chill the saponified mixture to <5°C before adding acid. Add acid dropwise to maintain internal temperature <10°C.

Issue 2: "NMR shows only Methoxyacetic Acid (or its ester) instead of Methoxymalonic Acid."

Diagnosis: Complete decarboxylation occurred during workup or drying.

  • Cause: You likely isolated the free acid and then subjected it to vacuum drying with heat, or you performed an acidic extraction at room temperature for too long.

  • Insight: Methoxymalonic acid is inherently unstable. It acts as a "ticking clock" once protonated.

Corrective Action:

  • Protocol Shift: Do not isolate the free acid if possible. Isolate the Disodium Methoxymalonate salt, which is stable at room temperature.

  • If Free Acid is Required: Perform a "Cold Extraction." Acidify at 0°C, extract immediately into diethyl ether (pre-chilled), dry over

    
     at 0°C, and concentrate in vacuo without a water bath (keep the flask cold). Use the crude acid immediately.
    
Issue 3: "I cannot get the di-acid to precipitate from water."

Diagnosis: High water solubility.

  • Cause: Methoxymalonic acid is extremely polar and water-soluble due to the ether oxygen and two carboxyl groups.

  • Fix: Do not rely on precipitation. Use lyophilization (freeze-drying) if you need the solid acid, or salt-out the disodium salt using an anti-solvent like Ethanol or Isopropanol.

Technical FAQs

Q: Can I use reflux conditions for the hydrolysis step? A: Yes, but only under basic conditions. The dicarboxylate dianion (salt form) is thermally stable because it lacks the proton required for the cyclic transition state. You can reflux DEMM with NaOH or KOH, but you must cool the mixture completely before any acidification steps.

Q: Which base is best: LiOH, NaOH, or KOH? A: NaOH or KOH are preferred.

  • NaOH: Good for isolating the disodium salt (precipitates well from ethanol).

  • LiOH: Often used for mild hydrolysis, but lithium salts are highly soluble and harder to precipitate.

Q: What is the critical pH limit? A: Decarboxylation kinetics accelerate significantly below pH 2.5 .

  • Target pH for free acid isolation: pH 1.5 - 2.0 (to ensure full protonation).

  • Target pH for storage: pH > 8.0 (store as a salt).

Validated Experimental Protocols

Protocol A: Isolation of Disodium Methoxymalonate (Stable Form)

Recommended for storage and subsequent coupling reactions.

  • Saponification:

    • Dissolve DEMM (1.0 equiv) in Methanol (5 vol).

    • Add aqueous NaOH (2.2 equiv, 2M solution).

    • Stir at Room Temperature for 4–6 hours (or mild reflux for 1 hour). Monitor by TLC/LCMS.

  • Solvent Swap:

    • Concentrate the mixture in vacuo to remove Methanol. Result is an aqueous slurry.

  • Precipitation:

    • Add Ethanol (10 vol) to the aqueous residue while stirring vigorously.

    • The disodium salt will precipitate as a white solid.

  • Filtration:

    • Filter the solid, wash with cold Ethanol, and dry under vacuum.

    • Result: Stable Disodium Methoxymalonate.

Protocol B: Isolation of Methoxymalonic Acid (Unstable Form)

Use only if strictly necessary for immediate use.

  • Saponification:

    • As above (Steps 1-2).

  • Acidification (The Critical Step):

    • Cool the aqueous solution to 0°C (Ice/Salt bath).

    • Add 2N HCl dropwise until pH reaches ~2.0. Do not exceed 5°C internal temp.

  • Extraction:

    • Immediately extract with cold Ethyl Acetate or Diethyl Ether (3x).

  • Concentration:

    • Dry organics over

      
       (at 0°C).
      
    • Evaporate solvent in vacuo with the bath temperature set to < 20°C .

    • Result: Colorless oil/solid (Hygroscopic). Store at -20°C.

Mechanistic Visualization

The following diagrams illustrate the stability zones and the decarboxylation mechanism.

Figure 1: The Stability Decision Tree

G Start Start: this compound Hydrolysis Hydrolysis (NaOH, H2O) Start->Hydrolysis Intermediate Intermediate: Disodium Methoxymalonate Hydrolysis->Intermediate Decision Isolate Free Acid? Intermediate->Decision Path_Salt No: Keep as Salt Decision->Path_Salt Preferred Path_Acid Yes: Acidify Decision->Path_Acid Risky Precipitation Add EtOH -> Filter Path_Salt->Precipitation Stable_Product Product: Disodium Salt (STABLE) Precipitation->Stable_Product Temp_Check Temperature Check Path_Acid->Temp_Check High_Temp Temp > 20°C Temp_Check->High_Temp Uncontrolled Low_Temp Temp < 5°C Temp_Check->Low_Temp Controlled Decarb Rapid Decarboxylation (-CO2) High_Temp->Decarb Success Immediate Extraction (Cold) Low_Temp->Success Byproduct Byproduct: Methoxyacetic Acid Decarb->Byproduct

Caption: Workflow decision tree highlighting the critical temperature control points to avoid decarboxylation.

Figure 2: Mechanism of Decarboxylation

Mechanism Step1 Free Acid Form (Protonated) TS Cyclic Transition State (6-Membered Ring) Step1->TS Heat / Acid Step2 Enol Intermediate TS->Step2 -CO2 Product Methoxyacetic Acid + CO2 (Gas) Step2->Product Tautomerization

Caption: The concerted cyclic mechanism responsible for the loss of CO2 in the free acid form.

Data Summary: Stability vs. Conditions

ParameterDisodium Salt Free Acid (Cold) Free Acid (Hot)
pH State Basic (pH > 9)Acidic (pH < 2)Acidic (pH < 2)
Temperature Stable up to >100°CUnstable > 10°CDecarboxylates rapidly
Shelf Life Years (Dry)Days (-20°C)Minutes
Primary Risk HygroscopicityDecarboxylationTotal Product Loss

References

  • Niwayama, S. (2000). "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry, 65(18), 5834–5836. Link

  • Harter, A. G., et al. (2021).[1] "Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate." European Journal of Inorganic Chemistry, 2021(23), 2241-2247.[1] Link

  • Taydakov, I. V., & Kiskin, M. A. (2020).[2] "On the hydrolysis of diethyl 2-(perfluorophenyl)malonate." Beilstein Journal of Organic Chemistry, 16, 1863–1868.[2] Link

  • Master Organic Chemistry. (2022). "Decarboxylation of Beta-Keto Acids and Malonic Acids." MasterOrganicChemistry.com. Link

  • OECD SIDS. (2005). "Malonic Acid Diesters: SIDS Initial Assessment Report." UNEP Publications.[3] Link

Sources

Validation & Comparative

Comparing reactivity of diethyl methoxymalonate vs diethyl malonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of Diethyl Methoxymalonate (DEMM) versus the industry-standard Diethyl Malonate (DEM) .[1] It is designed for researchers and process chemists optimizing synthetic routes for pharmaceutical intermediates.[1]

Executive Summary

Diethyl Malonate (DEM) is the archetypal active methylene compound, offering high nucleophilicity, rapid kinetics, and predictable behavior in alkylation and condensation reactions.[1] It is the reagent of choice for introducing unsubstituted carbon frameworks.[1]

This compound (DEMM) is a specialized, pre-functionalized variant.[1] While it shares the core reactivity of malonates, the


-methoxy group introduces significant electronic and steric perturbations. DEMM is essential when the target scaffold requires oxidation at the 5-position (e.g., 5-methoxypyrimidines), but it exhibits slower reaction kinetics , higher acidity , and altered enolate stability  compared to DEM.
FeatureDiethyl Malonate (DEM)This compound (DEMM)
CAS Number 105-53-340924-27-4
Structure


Approx.[1] pKa (DMSO) ~13.0~11.5 – 12.0 (Estimated)
Enolate Nucleophilicity HighModerate (Attenuated by sterics/electronics)
Primary Application General carbon homologationSynthesis of 5-methoxy heterocycles
Cost/Availability Commodity ChemicalFine Chemical / Building Block
Electronic & Structural Analysis

The distinct reactivity profiles stem from the substituent at the


-carbon: a hydrogen atom in DEM versus a methoxy group in DEMM.
2.1. Acidity (pKa)
  • DEM: The

    
    -protons are acidic due to the electron-withdrawing inductive effect (-I) of the two carbonyls and resonance stabilization of the resulting enolate.[2][3]
    
  • DEMM: The methoxy group exerts a strong -I inductive effect , which pulls electron density away from the

    
    -carbon, making the remaining proton more acidic than in DEM. However, the lone pairs on the oxygen can destabilize the resulting carbanion via electron-electron repulsion (a counter-acting +R effect), though the inductive effect generally dominates.
    
2.2. Enolate Stability & Nucleophilicity [1][3][4]
  • DEM Enolate: Planar, minimal steric hindrance.[1] The negative charge is effectively delocalized.[1][3][4] It is a "hard" nucleophile that reacts rapidly with alkyl halides.[1]

  • DEMM Enolate: The

    
    -methoxy group introduces steric bulk , hindering the approach of electrophiles. Furthermore, the oxygen atom of the methoxy group can chelate with metal cations (e.g., 
    
    
    
    ,
    
    
    ), potentially forming tighter ion pairs that reduce reactivity unless sequestering agents (like crown ethers) are used.[1]
2.3. Mechanism Visualization

The following diagram illustrates the electronic differences and the chelation potential of the DEMM enolate.

G DEM Diethyl Malonate (DEM) (High Nucleophilicity) Enolate_DEM DEM Enolate (Free Ion / Solvent Sep.) DEM->Enolate_DEM Base (NaOEt) DEMM This compound (DEMM) (Steric Bulk + Chelation) Enolate_DEMM DEMM Enolate (Chelated / Tight Ion Pair) DEMM->Enolate_DEMM Base (NaOEt) Product_DEM Unsubstituted Product (Fast Kinetics) Enolate_DEM->Product_DEM Electrophile (E+) Fast Attack Enolate_DEMM->Enolate_DEMM Possible Na+ Chelation Product_DEMM 5-Methoxy Product (Slower Kinetics) Enolate_DEMM->Product_DEMM Electrophile (E+) Steric Hindrance

Caption: Comparative activation pathways. DEM forms a reactive free enolate, whereas DEMM forms a stabilized, sterically hindered enolate often requiring specific conditions for optimal reactivity.

Reactivity Profiles
3.1. Alkylation Reactions [1][5][6]
  • DEM: Reacts readily with primary and secondary alkyl halides using sodium ethoxide in ethanol.[1] Dialkylation is a common side reaction if stoichiometry is not controlled.[1]

  • DEMM: Mono-alkylation is possible but significantly slower due to the steric bulk of the methoxy group.

    • Experimental Insight: High yields in DEMM alkylation often require stronger bases (e.g., NaH) and polar aprotic solvents (DMF, DMSO) or phase transfer catalysts (crown ethers) to disrupt the tight ion pairing caused by the methoxy oxygen.[1]

3.2. Condensation Reactions (Heterocycle Synthesis)

This is the primary utility of DEMM.[1] It is used to synthesize 5-methoxy-4,6-dihydroxypyrimidines (precursors to antiviral agents and antimetabolites).[1]

  • DEM + Urea/Amidine: Yields barbituric acid derivatives.[1]

  • DEMM + Urea/Amidine: Yields 5-methoxybarbituric acid derivatives.[1] The methoxy group remains intact, providing a handle for further functionalization or mimicking biological substrates.[1]

Experimental Protocols
Protocol A: Standard Alkylation of Diethyl Malonate (Benchmark)

Use this for introducing a carbon chain where the


-position does not need oxygenation.
  • Reagents: Sodium ethoxide (1.1 eq), Diethyl malonate (1.0 eq), Alkyl bromide (1.1 eq), Ethanol (anhydrous).[1]

  • Procedure:

    • Generate NaOEt in situ by dissolving Na metal in anhydrous ethanol.[1]

    • Add diethyl malonate dropwise at 50°C. Stir for 30 min to form the enolate (clear solution).

    • Add alkyl bromide dropwise.[1][2] Reflux for 2–4 hours.[1]

    • Workup: Evaporate ethanol, partition between water/ether, dry, and distill.

  • Expected Yield: 75–90%.

Protocol B: Synthesis of 5-Methoxypyrimidine Derivative using DEMM

Use this for creating functionalized heterocycles. Note the requirement for strictly anhydrous conditions.

  • Reagents: Sodium methoxide (2.2 eq), this compound (1.0 eq), Formamidine acetate (1.1 eq), Methanol (anhydrous).[1]

  • Procedure:

    • Step 1: Dissolve sodium methoxide in anhydrous methanol under

      
      .
      
    • Step 2: Add formamidine acetate and stir for 15 minutes.

    • Step 3: Add This compound dropwise at room temperature.

    • Step 4: Heat to reflux for 6–8 hours. A precipitate (sodium salt of the pyrimidine) typically forms.[1]

    • Step 5: Cool, filter the salt, dissolve in minimum water, and acidify with HCl to pH 3–4 to precipitate the product.

  • Critical Note: The reaction time is longer than with DEM due to the electronic deactivation of the ester carbonyls by the

    
    -methoxy group.
    
Comparative Data Table
Reaction ParameterDiethyl Malonate (DEM)This compound (DEMM)
Alkylation Rate (

)
1.0 (Reference)~0.1 – 0.3 (Estimated)
Preferred Solvent Ethanol, TolueneDMF, DMSO, MeOH (for condensations)
Base Requirement NaOEt / KOtBuNaH / NaOMe (Stronger/Non-nucleophilic often needed for alkylation)
Side Reactions Dialkylation, DecarboxylationDemethoxylation (under harsh acidic reflux), Chelation
Stability Very StableSensitive to strong Lewis acids
Workflow Visualization: Heterocycle Synthesis

The following diagram depicts the decision tree for selecting between DEM and DEMM based on the target pharmaceutical intermediate.

G Start Target Molecule Definition Decision Is 5-position functionalization required? Start->Decision Path_DEM No (H-atom preferred) Use Diethyl Malonate Decision->Path_DEM No Path_DEMM Yes (Methoxy group required) Use this compound Decision->Path_DEMM Yes Rxn_DEM Reaction: Condensation with Urea/Amidine Standard Conditions (EtOH/NaOEt) Path_DEM->Rxn_DEM Rxn_DEMM Reaction: Condensation with Urea/Amidine Modified Conditions (MeOH/NaOMe, longer reflux) Path_DEMM->Rxn_DEMM Prod_DEM Product: Barbituric Acid / Uracil (Unsubstituted) Rxn_DEM->Prod_DEM Prod_DEMM Product: 5-Methoxyuracil / Pyrimidine (Functionalized) Rxn_DEMM->Prod_DEMM

Caption: Decision matrix for selecting malonate derivatives in drug synthesis workflows.

References
  • BenchChem. (2025).[1][2] A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity. Retrieved from [1]

  • PubChem. (2025).[1][7][8] this compound (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] Retrieved from [1]

  • Organic Syntheses. (1946).[1] Malonic acid, bis(hydroxymethyl)-, diethyl ester.[1] Org. Syn. Coll. Vol. 3, p. 495.[1] Retrieved from [1]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions.[1][3] Retrieved from [1]

Sources

Technical Comparison: Diethyl Methoxymalonate (DEMM) vs. Dimethyl Methoxymalonate (DMMM) in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Diethyl Methoxymalonate over Dimethyl Methoxymalonate Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the synthesis of heterocyclic pharmaceutical intermediates—particularly pyrimidines and purines—methoxymalonate esters are critical building blocks.[1][2] While Dimethyl Methoxymalonate (DMMM) has historically been used due to atom economy, This compound (DEMM) is increasingly preferred in process chemistry.[1]

This shift is driven by three decisive factors:

  • Process Safety: Elimination of toxic methanol byproducts.

  • Handling Logistics: DEMM remains liquid at lower temperatures, whereas DMMM solidifies (MP ~11–12°C), creating operational bottlenecks.[1][2]

  • Reaction Control: The steric bulk of the ethyl group mitigates runaway hydrolysis and improves selectivity in condensation reactions.[1][2]

Physicochemical Profile: The "Hidden" Handling Costs

The most immediate advantage of DEMM is physical state stability.[1][2] DMMM possesses a melting point that falls within the range of standard warehouse and transport temperatures, leading to "slushy" or frozen drums that require energy-intensive melting tunnels before use.

FeatureDimethyl Methoxymalonate (DMMM)This compound (DEMM)Impact on Process
CAS Number 5018-30-440924-27-4Identifier
Molecular Weight 162.14 g/mol 190.19 g/mol DEMM has slightly lower atom economy.[1][2]
Melting Point 11–12°C (Solid/Slush in winter)< -20°C (Liquid)Critical: DMMM requires heating/thawing steps; DEMM is pumpable year-round.[1][2]
Boiling Point 96–97°C (8.3 mmHg)~200°C (Atmospheric)DEMM allows for higher temperature reactions without pressurization.[1][2]
Hydrolysis Byproduct Methanol (Toxic, Class 2)Ethanol (Low Tox, Class 3)DEMM simplifies waste stream management and residual solvent limits.[1]
Lipophilicity (LogP) -0.65 (approx)~0.9 (approx)DEMM extracts significantly better into organic solvents (DCM, EtOAc).[1][2]
Reaction Engineering: Why "Slower" is Better

In nucleophilic substitutions and condensations (e.g., Knoevenagel or Claisen), the electrophilicity of the carbonyl carbon is paramount.

  • Electronic Effect: The ethyl group is a stronger electron donor than the methyl group, slightly reducing the electrophilicity of the carbonyl.[3]

  • Steric Effect: The ethyl chain provides greater steric hindrance than the methyl group.[1][2][3]

The Advantage: While DMMM reacts faster, it is prone to double-addition side reactions and premature hydrolysis during aqueous workups.[1] DEMM’s tempered reactivity allows for:

  • Kinetic Control: Precise stopping points in multi-step cascades.

  • Cleaner Workups: The ester group survives mild aqueous washes, allowing isolation of the intermediate before the final cyclization.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the cyclization of a methoxymalonate with an amidine to form a pyrimidine core, highlighting the byproduct divergence.

ReactionPathway cluster_DMMM Route A: Dimethyl Ester (DMMM) cluster_DEMM Route B: Diethyl Ester (DEMM) Substrate Amidine / Urea (Nucleophile) DMMM Dimethyl Methoxymalonate (MP 12°C) Substrate->DMMM DEMM This compound (Liquid Stable) Substrate->DEMM Intermediate_Me Unstable Intermediate DMMM->Intermediate_Me Fast / Exothermic Byproduct_Me Methanol (Neurotoxic / Class 2) Intermediate_Me->Byproduct_Me Product 2-Substituted-5-Methoxy Pyrimidine Core Intermediate_Me->Product Intermediate_Et Stable Intermediate (Isolatable) DEMM->Intermediate_Et Controlled Kinetics Byproduct_Et Ethanol (Safe / Class 3) Intermediate_Et->Byproduct_Et Intermediate_Et->Product Cyclization

Figure 1: Comparative reaction pathways. Route B (DEMM) offers a stable intermediate and benign byproducts, whereas Route A (DMMM) generates toxic methanol and risks over-reaction.

Safety & Regulatory Compliance (ICH Q3C)

In pharmaceutical manufacturing, Residual Solvents are strictly regulated under ICH Q3C guidelines.[1]

  • Methanol (Class 2): Limit is 3,000 ppm .[1][2] Requires rigorous purging and validation.[1] Methanol is neurotoxic (optic nerve damage) and poses a higher risk to operators during reactor cleaning.[1][2]

  • Ethanol (Class 3): Limit is 5,000 ppm (or higher if justified).[1][2] It is metabolically benign in trace amounts.[1][2]

Operational Implication: Using DEMM allows the process to be classified as "Green/Benign" regarding solvent evolution, reducing the burden of analytical testing for genotoxic impurities (GTIs) often associated with methylating agents.

Experimental Protocol: Synthesis of 2-Methyl-5-methoxypyrimidine-4,6-diol

A self-validating protocol comparing the workup efficiency of DEMM vs DMMM.

Objective: Synthesize the pyrimidine core via condensation with acetamidine hydrochloride.

Materials:
  • Reagent A: this compound (DEMM) [CAS: 40924-27-4][1][2][4]

  • Reagent B: Acetamidine Hydrochloride[1][2]

  • Base: Sodium Ethoxide (21% in Ethanol)[1][2]

  • Solvent: Ethanol (anhydrous)[1][2]

Step-by-Step Methodology:
  • Preparation of Ethoxide Solution:

    • Charge 500 mL of anhydrous Ethanol to a 2L reactor under N2.

    • Add Sodium Ethoxide (2.2 eq) slowly to maintain temp < 30°C.

  • Condensation (The Control Step):

    • Add Acetamidine HCl (1.1 eq) to the reactor.[1][2] Stir for 30 mins.

    • Crucial Step: Add DEMM (1.0 eq) dropwise over 1 hour at 25°C.

    • Note: If using DMMM, this step often requires cooling to 0°C to prevent exotherm spikes.[1] With DEMM, ambient temp is safe due to steric dampening.[1]

  • Reflux & Cyclization:

    • Heat mixture to reflux (78°C) for 4–6 hours. Monitor by HPLC.

    • Observation: DEMM reactions typically show < 2% degradation products compared to ~5-8% for DMMM due to transesterification stability.[1][2]

  • Workup (The Solubility Advantage):

    • Cool to room temperature.[1][2] Acidify with Acetic Acid to pH 6.

    • Concentrate under vacuum to remove bulk ethanol.[1][2]

    • Extraction: Add Water (200 mL) and Extract with Ethyl Acetate (3 x 150 mL).

    • Result: The lipophilic nature of the ethyl groups (if uncyclized ester remains) or the intermediate allows for a clean phase separation. DMMM residues tend to stay in the aqueous phase, complicating mass balance.[1]

Process Flow & Logistics Diagram

LogisticsFlow cluster_DMMM_Logistics DMMM Workflow (High Friction) cluster_DEMM_Logistics DEMM Workflow (Streamlined) Warehouse Chemical Warehouse (Winter: 5°C) DMMM_Drum DMMM Drum (Frozen Solid) Warehouse->DMMM_Drum DEMM_Drum DEMM Drum (Liquid) Warehouse->DEMM_Drum HotBox Hot Box / Heating Tunnel (24-48 Hours) DMMM_Drum->HotBox Required Thawing Reactor_A Reactor Charging (Risk of re-freezing in lines) HotBox->Reactor_A Reactor_B Direct Pump Charging DEMM_Drum->Reactor_B Immediate Use

Figure 2: Operational logistics comparison. DEMM eliminates the energy-intensive and time-consuming thawing step required for DMMM.[2]

References
  • National Institute of Standards and Technology (NIST). Dimethyl methoxymalonate Properties and Data.[1][2] NIST Chemistry WebBook.[1][2][5] Available at: [Link]

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information.[1][2] Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline Q3C (R6) on impurities: guideline for residual solvents.[1][2] Available at: [Link][2]

Sources

Safety Operating Guide

Diethyl methoxymalonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for Diethyl Methoxymalonate (DEMM) .

Executive Safety Summary

This compound is a malonic acid derivative featuring an ether linkage. While often perceived as a standard organic intermediate, its disposal requires specific attention to its combustibility and potential for peroxide formation (due to the methoxy-ether functionality) upon prolonged storage.

  • Immediate Action: Isolate from strong oxidizers and strong bases.

  • Waste Classification: Non-Halogenated Organic Solvent (High BTU).

  • Primary Disposal Method: Incineration / Fuel Blending.

  • Prohibited: Do NOT dispose of down the drain. Lipophilic esters hydrolyze in sewage systems, creating regulatory non-compliance and potential ecotoxicity.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its latent energy and reactivity. DEMM combines the reactivity of an ester with the stability of an ether.

PropertyValue / CharacteristicOperational Implication
CAS Number 40924-27-4Use for waste manifesting.
Molecular Formula C₈H₁₄O₅High carbon content makes it suitable for fuel blending.
Flash Point >93°C (Estimated)*Class IIIB Combustible Liquid. Note: Analog Dimethyl Methoxymalonate has a FP of 107°C.[1]
Water Solubility Low / ImmiscibleWill form a biphasic layer in aqueous waste; requires organic solvent stream.
Reactivity Hydrolysis / TransesterificationAvoid mixing with concentrated acids/bases in waste drums to prevent exothermic hydrolysis.
  • The Ether Risk: Unlike simple diethyl malonate, the methoxy group introduces an ether linkage. While less prone to peroxidation than diethyl ether, aged containers (2+ years) should be tested for peroxides prior to consolidation to prevent explosion hazards during incineration.

Waste Stream Decision Logic

Effective disposal relies on correct segregation. Mixing DEMM with incompatible streams (like oxidizers) can cause drum pressurization.

Figure 1: Decision matrix for segregating DEMM waste. Prioritize Stream B for pure material to allow for energy recovery.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards, specifically preventing the creation of unlisted hazardous mixtures.

Phase 1: Pre-Disposal Stabilization
  • Quenching: If DEMM is part of a reaction mixture containing residual sodium hydride (NaH) or alkoxides (common in malonate synthesis), quench carefully with isopropanol followed by water before placing in the waste drum. Unquenched alkoxides can cause waste drums to bulge or rupture.

  • Peroxide Test: If the container is old (>2 years) or shows crystal formation around the cap, use a Quantofix® Peroxide test strip.

    • If Positive (>100 ppm): Contact EHS immediately. Do not move the bottle.

    • If Negative: Proceed to Phase 2.

Phase 2: Container Selection & Labeling
  • Vessel: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid low-grade plastics if mixed with aggressive solvents like THF.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Labeling:

    • Primary Constituent: "this compound"

    • Hazard Checkboxes: [x] Irritant [x] Combustible

Phase 3: Consolidation (The "Pour")
  • PPE: Nitrile gloves (double gloved recommended), splash goggles, and lab coat.

  • Ventilation: Perform all transfers inside a certified chemical fume hood.

  • Grounding: If pouring >4 Liters, ground the receiving drum to prevent static discharge, as DEMM is an organic ester with low conductivity.

Spill Response Workflow

In the event of a benchtop spill (up to 1L), follow this immediate containment logic.

Figure 2: Tactical response for minor laboratory spills. For spills >1L or outside a hood, evacuate and call emergency services.

Regulatory & Scientific Rationale

Why Incineration? this compound has a high heat of combustion. Under RCRA guidelines, organic liquids with high BTU values are ideal candidates for Fuel Blending , where waste is used as a secondary fuel source for cement kilns. This is a "Cradle-to-Cradle" approach preferred over simple landfilling.

The Hydrolysis Hazard



Disposing of this ester in aqueous waste streams with high pH (bases) will trigger hydrolysis. This reaction is exothermic and generates Ethanol. If the waste container is sealed tightly immediately after mixing, the pressure from the ethanol vapor and heat can cause the container to burst. Always segregate esters from strong acidic/basic waste streams. 

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 575727, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl Methoxymalonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of Diethyl methoxymalonate (CAS No. 5018-30-4). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. By understanding the "why," we empower ourselves to build a self-validating system of safety that protects both the researcher and the research.

Section 1: Hazard Assessment - The Rationale for Protection

This compound is a valuable reagent, but its chemical properties demand respect and careful handling. Its primary hazards are well-documented and form the basis for all PPE recommendations.[1][2] Understanding these risks is the first step in mitigating them.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedStrict prohibition of pipetting by mouth. Hand-to-mouth contact must be avoided through proper glove use and hand hygiene.[1][3]
Skin Irritation (Category 2)H315: Causes skin irritationDirect skin contact must be prevented. This necessitates appropriate gloves and protective clothing.[1][2]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationThe risk of splashes or vapors reaching the eyes requires robust eye protection at all times.[1][2]
Specific target organ toxicity — single exposure (Category 3)H335: May cause respiratory irritationInhalation of vapors or mists must be minimized through engineering controls and, where necessary, respiratory protection.[1]

These classifications are not merely regulatory labels; they are a scientific directive for the specific protective measures we must employ.

Section 2: Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy is your primary defense against the hazards outlined above. The following protocols are designed to provide maximum protection during routine and emergency situations.

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.[1][2]

  • Standard Operations: At a minimum, chemical safety goggles that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[1][4] These provide a seal around the eyes, offering protection from splashes and vapors that standard safety glasses do not.

  • High-Risk Operations: When transferring large volumes, working under pressure, or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical safety goggles.[2][5] The face shield protects the entire face from direct contact.

Hand Protection

The chemical's classification as a skin irritant makes proper hand protection non-negotiable.[1][2]

  • Glove Selection: Always use chemical-resistant gloves. While specific breakthrough time data for this compound is not always available, nitrile gloves are a common and effective choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart.

  • Glove Integrity: Gloves must be inspected for tears or pinholes before each use.[1][3]

  • Proper Technique: Never touch personal items like phones, pens, or door handles with gloved hands. Use a proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[1][3] Dispose of contaminated gloves as hazardous waste immediately after use.[1]

Body Protection

To prevent accidental skin contact from spills or splashes, appropriate body protection is essential.

  • Laboratory Coat: A standard, buttoned lab coat is sufficient for small-scale benchtop work.

  • Chemical-Resistant Apron: For larger volume work or transfers, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full Chemical Suit: In the event of a large spill or during extensive cleaning operations, a complete chemical-resistant suit may be required to protect the entire body.[1]

Respiratory Protection

The primary method for avoiding respiratory irritation is to use engineering controls.[1]

  • Primary Control: All work with this compound should be performed in a properly functioning chemical fume hood to minimize vapor inhalation.[2]

  • Secondary Control: If a fume hood is not available or during a large spill when vapor concentrations may be high, respiratory protection is required. A NIOSH (US) or CEN (EU) approved air-purifying respirator with organic vapor cartridges (type ABEK) is recommended.[1][3] For emergencies or unknown concentrations, a full-face supplied-air respirator is the safest option.[1][3]

Section 3: Operational and Disposal Plans

Proper PPE is only effective when integrated into standardized, safe operational workflows.

Standard Handling Protocol

This workflow outlines the essential steps for safely using this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_1 Verify Fume Hood Functionality prep_2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_1->prep_2 prep_3 Inspect Chemical Containerfor Integrity prep_2->prep_3 handle_1 Carefully Dispense Required Amount prep_3->handle_1 handle_2 Securely Close Container Immediately After Use handle_1->handle_2 handle_3 Perform Experiment Within Fume Hood handle_2->handle_3 clean_1 Dispose of Contaminated Materials in Labeled Waste handle_3->clean_1 clean_2 Wipe Down Work Area clean_1->clean_2 clean_3 Properly Remove PPE clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Standard workflow for handling this compound.

Spill Management Protocol

In the event of a spill, a calm and procedural response is critical. All personnel should be trained on this protocol.

  • Evacuate and Alert: Immediately alert others in the area. Evacuate non-essential personnel.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Assess and Don PPE: Assess the spill size. Before approaching, don appropriate PPE, including respiratory protection, chemical goggles, a face shield, a chemical-resistant apron or suit, and heavy-duty gloves.[1]

  • Contain: Prevent the spill from spreading or entering drains by using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[1][2][4]

  • Absorb and Collect: Soak up the material with the absorbent.[1] Carefully collect the contaminated material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1][6]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[1]

  • Dispose: Dispose of the sealed container and all contaminated materials according to institutional and local regulations.[1]

G start Spill Occurs alert Alert Personnel & Isolate Area start->alert ppe Don Full PPE (Respirator, Goggles, etc.) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Material into Sealed Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste per Regulations decon->dispose end Incident Reported dispose->end

Caption: Emergency response workflow for a chemical spill.

Waste Disposal Protocol

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Primary Container Waste: Unused or surplus this compound must be disposed of as hazardous waste.[1] Do not pour it down the drain.[1][2]

  • Contaminated Materials: All items that have come into contact with the chemical, including gloves, absorbent materials, and disposable labware, must be collected in a clearly labeled, sealed container for hazardous waste disposal.[1]

  • Consult Regulations: Always offer surplus and non-recyclable solutions to a licensed disposal company and follow all federal, state, and local regulations for chemical waste disposal.[1][2][5]

Section 4: Emergency First Aid

In case of accidental exposure, immediate and correct action can significantly reduce harm. Show the Safety Data Sheet to the attending medical professional.[1]

Exposure RouteImmediate First Aid Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek immediate medical attention.[1][3]

By integrating these expert protocols and understanding the science behind them, you can handle this compound with the confidence that comes from a deep-seated commitment to safety.

References

  • Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Cole-Parmer. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.